
D-Fructose-2,5-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose-2,5-13C2 is an isotopically labeled analog of D-Fructose . D-Fructose is a monosaccharide that naturally occurs in a large number of fruits and plants . The molecular formula of D-Fructose-2,5-13C2 is C4 [13C]2H12O6 and its molecular weight is 182.14 .
Molecular Structure Analysis
The molecular structure of D-Fructose-2,5-13C2 is similar to that of D-Fructose, with the difference being the presence of two 13C isotopes . The IUPAC name for D-Fructose-2,5-13C2 is (3S,4R,5R)-1,3,4,5,6-pentahydroxy (2,5-13C2)hexan-2-one .科学的研究の応用
Biofuels and Renewable Energy Resources
D-Fructose-2,5-13C2, as an isomer of glucose, plays a significant role in the development of renewable energy resources. It can be converted into 5-hydroxyfurfural (HMF), which is a versatile platform for biofuels such as 2,5-dimethylfuran (DMF) (Lee et al., 2013). This conversion process is facilitated by enzyme-immobilized mesoporous silica nanoparticles, showcasing an alternative green approach to biofuel production.
Nuclear Magnetic Resonance Studies
The study of D-Fructose-2,5-13C2 through Fourier transform 13C magnetic resonance has provided insights into the tautomeric composition of D-fructose phosphates in solution. This research has implications for understanding the specificity of enzymes like phosphofructokinase (Koerner et al., 1973).
Chemical Conversion Processes
Research has demonstrated the conversion of fructose to γ-valerolactone (GVL) in GVL as a solvent. This process involves monitoring the dehydration of 13C6-d-fructose to 13C6-5-(hydroxymethyl)-2-furaldehyde (13C6-HMF) and subsequent conversion to 13C5-GVL (Qi & Horváth, 2012).
Agricultural and Food Chemistry
In agricultural research, stable isotope ratio analysis using D-Fructose-2,5-13C2 has been applied to study the bioformation of compounds in plants, such as in the ripening of strawberry fruits. This research helps in understanding the biological Maillard reaction and the efficient conversion of d-fructose to valuable compounds (Schwab, 1998).
Analytical Method Development
13C-NMR techniques using all-carbon-13 compounds, like D-Fructose-2,5-13C2, have been crucial in developing analytical methods for novel natural sugars. This technology allows for tracing the entire carbon skeleton of sugars and optimizing enzymatic oxidation processes (Kametani et al., 1996).
Catalysis and Chemical Reactions
The use of D-Fructose-2,5-13C2 in studying the catalytic conversion of fructose to compounds like 5-hydroxymethylfurfural and levulinic acid has provided insights into the mechanisms of these reactions. This research is vital for the development of efficient catalytic processes in chemical synthesis (Zhang & Weitz, 2012).
Safety and Hazards
作用機序
Target of Action
D-Fructose-2,5-13C2 is an isotope-labelled analog of D-Fructose . D-Fructose is a monosaccharide that naturally occurs in a large number of fruits and plants . The primary targets of D-Fructose are the enzymes involved in its metabolism, such as hexokinase, phosphofructokinase, and pyruvate kinase .
Mode of Action
D-Fructose-2,5-13C2, like its unlabelled counterpart D-Fructose, is metabolized by the body’s enzymatic processes. It is phosphorylated by hexokinase isoenzymes, likely stimulated by D-glucose . The unique properties of fructose metabolism allow for fructose to serve as a physiological signal of normal dietary sugar consumption .
Biochemical Pathways
D-Fructose-2,5-13C2 is involved in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway provides the cell with ATP under anaerobic conditions and supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The metabolism of D-Fructose-2,5-13C2 can also contribute to gluconeogenesis, the pathway leading to the formation of D-glucose from pyruvate .
Pharmacokinetics
It can be inferred from the metabolism of d-fructose that this compound is rapidly cleared by the intestines and liver, and is catabolized for energetic purposes, converted to glucose and its polymeric storage form, glycogen, or to fatty acids and is stored as triglycerides .
Result of Action
The metabolism of D-Fructose-2,5-13C2 results in the production of energy in the form of ATP, as well as the generation of metabolic intermediates for the synthesis of various biomolecules . When consumed in excess, the unique properties of fructose may contribute to the pathogenesis of cardiometabolic disease .
Action Environment
The action of D-Fructose-2,5-13C2 is influenced by various environmental factors. For instance, the presence of D-glucose can suppress the deuteration of the C1 of D-[1-13C]glucose generated by hepatocytes exposed to D-Fructose-2,5-13C2 . This suggests that the metabolic environment can significantly influence the action, efficacy, and stability of D-Fructose-2,5-13C2.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of D-Fructose-2,5-13C2 involves the conversion of glucose-6-phosphate to D-fructose-6-phosphate and then to D-fructose-2,5-13C2. The 13C2 label will be introduced during the conversion of glucose-6-phosphate to D-fructose-6-phosphate using labeled carbon dioxide.", "Starting Materials": [ "Glucose-6-phosphate", "Carbon dioxide (13CO2)", "ATP", "NADPH", "Enzymes (aldolase, transketolase, transaldolase)" ], "Reaction": [ "Glucose-6-phosphate is converted to D-fructose-6-phosphate using aldolase enzyme.", "D-fructose-6-phosphate is converted to D-fructose-1,6-bisphosphate using ATP.", "D-fructose-1,6-bisphosphate is cleaved into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate using aldolase enzyme.", "Dihydroxyacetone phosphate is converted to D-glyceraldehyde-3-phosphate using triosephosphate isomerase enzyme.", "D-glyceraldehyde-3-phosphate is converted to fructose-6-phosphate using transketolase enzyme.", "Fructose-6-phosphate is converted to D-fructose-2,5-13C2 using transaldolase enzyme and 13CO2 as a carbon source.", "NADPH is used as a cofactor in the transketolase and transaldolase reactions." ] } | |
CAS番号 |
141258-84-6 |
分子式 |
C6H12O6 |
分子量 |
182.141 |
IUPAC名 |
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1,4+1 |
InChIキー |
BJHIKXHVCXFQLS-XRBZVELWSA-N |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
同義語 |
Advantose FS 95-2,5-13C2; D-(-)-Fructose-2,5-13C2; D-(-)-Levulose-2,5-13C2; D-Arabino-2-hexulose-2,5-13C2; Fructose-2,5-13C2; Fruit Sugar-2,5-13C2; Fujifructo L 95-2,5-13C2; Furucton-2,5-13C2; Hi-Fructo 970-2,5-13C2; Krystar-2,5-13C2; Krystar 300-2,5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




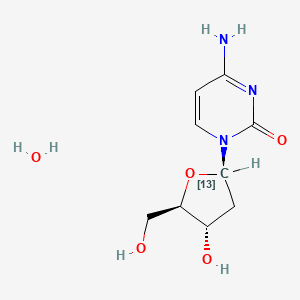
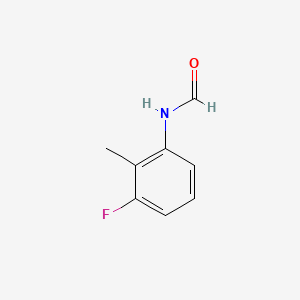
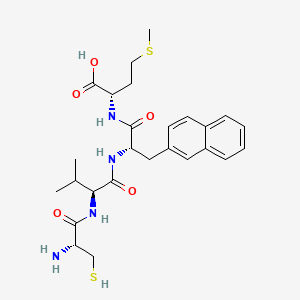
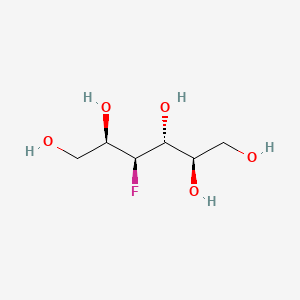
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
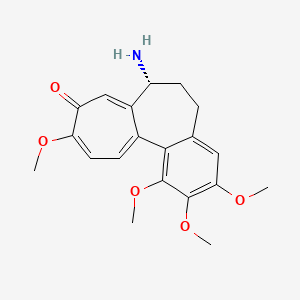
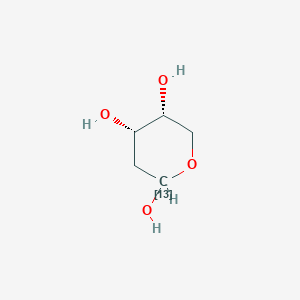
![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)

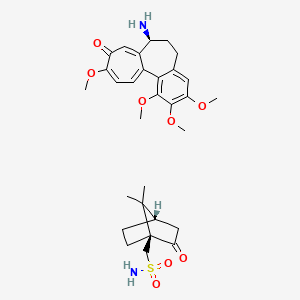
![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)